5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione

Overview

Description

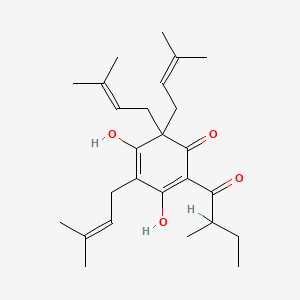

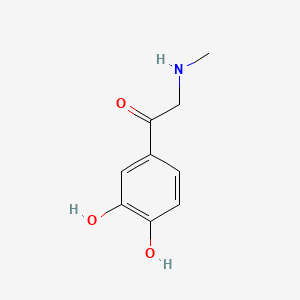

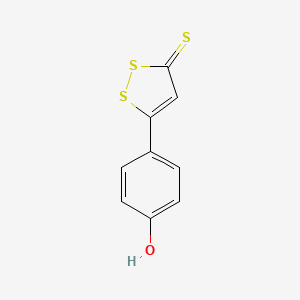

5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione, commonly known as ADT-OH, is a hydrogen sulfide-releasing compound. Hydrogen sulfide is recognized as the third endogenous gasotransmitter, alongside nitric oxide and carbon monoxide. ADT-OH is widely studied for its slow-releasing properties, making it a valuable tool in various biological and chemical research applications .

Scientific Research Applications

5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione has numerous scientific research applications:

Chemistry: Used as a slow-releasing hydrogen sulfide donor in various chemical reactions and studies.

Biology: Investigated for its protective effects against oxidative stress and inflammation in cellular models.

Medicine: Explored for its potential therapeutic effects in treating conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: Utilized in the development of novel drug delivery systems and as a component in transdermal formulations .

Mechanism of Action

Target of Action

ADT-OH primarily targets the CSE/CBS and FAK/Paxillin signaling pathways . These pathways play a crucial role in the migration and invasion of melanoma cells .

Mode of Action

ADT-OH interacts with its targets by inhibiting the EMT process in melanoma cells . This is achieved by reducing the expression of FAK and the downstream response protein Paxillin . Overexpression of FAK can reverse the inhibitory effects of ADT-OH on melanoma cell migration .

Biochemical Pathways

ADT-OH affects the CSE/CBS and FAK/Paxillin signaling pathways . After ADT-OH treatment, melanoma cells show abnormal expression of the H2S-producing enzymes CSE/CBS and the AKT signaling pathways .

Pharmacokinetics

It is known that adt-oh is one of the most widely used organic donors for the slow release of h2s . This suggests that it may have favorable ADME properties.

Result of Action

ADT-OH significantly inhibits the migration and invasion of melanoma cells . It also suppresses the proliferation of melanoma cells . These results demonstrate that ADT-OH exerts its antimetastatic activity by inhibiting the EMT process in melanoma cells .

Action Environment

It is known that adt-oh can be used as an h2s-releasing agent to produce h2s through mitochondrial enzyme metabolism . This suggests that the cellular environment, particularly the presence of specific mitochondrial enzymes, may influence the action, efficacy, and stability of ADT-OH.

Biochemical Analysis

Biochemical Properties

ADT-OH plays a key role in biochemical reactions, particularly in cancer biological processes . It interacts with enzymes such as cystathionine γ-lyase (CSE) and cystathionine β-synthetase (CBS), which are involved in the production of H2S . The nature of these interactions involves the slow release of H2S, which is recognized as the third endogenous gas signaling molecule .

Cellular Effects

ADT-OH has significant effects on various types of cells and cellular processes. It has been shown to inhibit the migration and invasion of melanoma cells in different animal models . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of ADT-OH involves its interactions with biomolecules and changes in gene expression. It inhibits the epithelial-mesenchymal transition (EMT) process in melanoma cells by reducing the expression of FAK and the downstream response protein Paxillin . Moreover, after ADT-OH treatment, melanoma cells showed abnormal expression of the H2S-producing enzymes CSE/CBS and the AKT signaling pathways .

Temporal Effects in Laboratory Settings

Over time, ADT-OH has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . It enhances cellular oxygen consumption rate (OCR) in the presence of mitochondrial enzymes .

Dosage Effects in Animal Models

The effects of ADT-OH vary with different dosages in animal models. It has been shown to dose-dependently inhibit the migration and invasion of melanoma cells .

Metabolic Pathways

ADT-OH is involved in metabolic pathways that include interactions with enzymes or cofactors. It affects the H2S-producing enzymes CSE/CBS and the AKT signaling pathways .

Transport and Distribution

It is known that ADT-OH is a slow-releasing H2S donor that requires mitochondrial enzymes to release H2S .

Subcellular Localization

Given its interactions with mitochondrial enzymes, it is plausible that it may be localized within the mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione typically involves the reaction of 4-hydroxybenzaldehyde with carbon disulfide and sodium hydroxide, followed by cyclization with sulfur. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the dithiolethione moiety to dithiol.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers and esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dithiol derivatives.

Substitution: Ethers and esters.

Comparison with Similar Compounds

5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione is compared with other hydrogen sulfide-releasing compounds such as:

5-(4-Methoxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OCH3): Similar in structure but with a methoxy group instead of a hydroxyl group, offering different release kinetics and biological effects.

Sodium hydrosulfide (NaHS): An inorganic hydrogen sulfide donor with rapid release, contrasting with the slow release of this compound.

The uniqueness of this compound lies in its slow and sustained release of hydrogen sulfide, making it suitable for prolonged biological studies and therapeutic applications .

Properties

IUPAC Name |

5-(4-hydroxyphenyl)dithiole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6OS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBBKLMHAILHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=S)SS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939623, DTXSID00901548 | |

| Record name | 4-(5-Sulfanyl-3H-1,2-dithiol-3-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_679 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18274-81-2 | |

| Record name | Desmethylanethol trithione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018274812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-Sulfanyl-3H-1,2-dithiol-3-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-1,2-DITHIOLE-3-THIONE, 5-(4-HYDROXYPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3SE9K2LHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate](/img/structure/B1665528.png)